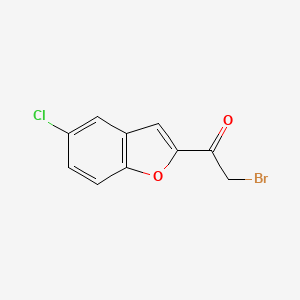

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone

Übersicht

Beschreibung

“2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone” is a chemical compound with the molecular formula C10H6BrClO2 and a molecular weight of 273.51 . It is used for research purposes .

Synthesis Analysis

Benzofuran compounds, such as “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, can be synthesized through various methods. One method involves the construction of a benzofuran ring through a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone” is approximately planar . In the crystal, molecules are linked via C-H⋯O hydrogen bonds into chains .Chemical Reactions Analysis

Benzofuran compounds, such as “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, can undergo various chemical reactions. For example, they can participate in reactions catalyzed by nickel, resulting in intramolecular nucleophilic addition .Physical And Chemical Properties Analysis

“2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone” has a density of 1.677g/cm3 and a boiling point of 340.8ºC at 760mmHg . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives, including 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone , have been identified as potential anticancer agents. Studies suggest that these compounds exhibit significant cell growth inhibitory effects on various cancer cell lines . The mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Anti-Infective Properties

Research indicates that benzofuran compounds possess anti-infective properties, including antibacterial, antifungal, and antiviral activities . These compounds can be designed to target specific pathogens, offering a promising direction for the development of new anti-infective drugs.

Anti-Oxidative Effects

Benzofuran derivatives are known for their anti-oxidative properties. They can neutralize free radicals and protect cells from oxidative stress, which is beneficial in preventing diseases associated with oxidative damage .

Neuroprotective Applications

The neuroprotective potential of benzofuran derivatives is being explored due to their ability to modulate various biological pathways involved in neurodegenerative diseases. They may offer therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Activity

Some benzofuran derivatives have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes them candidates for the treatment of chronic inflammatory diseases .

Synthetic Methodology Development

Benzofuran derivatives, including 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone , are used as key intermediates in the synthesis of complex organic molecules. Advances in synthetic methodologies for constructing benzofuran rings have broad implications for medicinal chemistry .

Zukünftige Richtungen

Benzofuran compounds, including “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potentials further.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with targets such as theextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and the fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling and growth.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other benzofuran derivatives, which have been shown to bind strongly and with high selectivity to various receptors .

Result of Action

Similar compounds have shown significant cell growth inhibitory effects in various types of cancer cells .

Eigenschaften

IUPAC Name |

2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUBAVYOQQLHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405519 | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

CAS RN |

7039-74-9 | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)